molecular formula C12H16O2S B3389799 2-{[4-(Propan-2-yl)phenyl]sulfanyl}propanoic acid CAS No. 938138-02-4

2-{[4-(Propan-2-yl)phenyl]sulfanyl}propanoic acid

Cat. No.: B3389799
CAS No.: 938138-02-4
M. Wt: 224.32 g/mol
InChI Key: SUHUBHCLAKHITI-UHFFFAOYSA-N
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Description

2-{[4-(Propan-2-yl)phenyl]sulfanyl}propanoic acid is an organic compound characterized by the presence of a sulfanyl group attached to a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-{[4-(Propan-2-yl)phenyl]sulfanyl}propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 4-(Propan-2-yl)thiophenol and 2-bromopropanoic acid.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate.

    Procedure: The 4-(Propan-2-yl)thiophenol is reacted with 2-bromopropanoic acid in the presence of the base, leading to the formation of the desired product through a nucleophilic substitution reaction.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of reactants.

    Optimized Conditions: Employing optimized reaction conditions to maximize yield and purity, such as controlled temperature and pressure.

    Purification: The product is typically purified through recrystallization or chromatography techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions: 2-{[4-(Propan-2-yl)phenyl]sulfanyl}propanoic acid can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used under acidic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: 2-{[4-(Propan-2-yl)phenyl]sulfanyl}propanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-{[4-(Propan-2-yl)phenyl]sulfanyl}propanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-{[4-(Propan-2-yl)phenyl]sulfanyl}propanoic acid involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

    Pathways: It can modulate biochemical pathways, potentially affecting processes like inflammation or microbial growth.

Comparison with Similar Compounds

    2-{[4-(Methyl)phenyl]sulfanyl}propanoic acid: Similar structure but with a methyl group instead of a propan-2-yl group.

    2-{[4-(Ethyl)phenyl]sulfanyl}propanoic acid: Contains an ethyl group instead of a propan-2-yl group.

Uniqueness: 2-{[4-(Propan-2-yl)phenyl]sulfanyl}propanoic acid is unique due to the presence of the propan-2-yl group, which can influence its chemical reactivity and biological activity compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

2-(4-propan-2-ylphenyl)sulfanylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2S/c1-8(2)10-4-6-11(7-5-10)15-9(3)12(13)14/h4-9H,1-3H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUHUBHCLAKHITI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)SC(C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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